molecular formula C16H19F2NO5 B14888793 Methyl 4-((tert-butoxycarbonyl)amino)-4-(2,4-difluorophenyl)-3-oxobutanoate

Methyl 4-((tert-butoxycarbonyl)amino)-4-(2,4-difluorophenyl)-3-oxobutanoate

Cat. No.: B14888793
M. Wt: 343.32 g/mol
InChI Key: MSUKFLZKGPWROK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-((tert-butoxycarbonyl)amino)-4-(2,4-difluorophenyl)-3-oxobutanoate is a specialized organic compound featuring a methyl ester, a tert-butoxycarbonyl (Boc)-protected amino group, and a 2,4-difluorophenyl substituent on a 3-oxobutanoate backbone. This structure combines steric protection (via Boc), electron-withdrawing fluorine atoms, and a reactive ketone group, making it valuable in pharmaceutical synthesis, particularly as an intermediate for protease inhibitors or antidiabetic agents like sitagliptin analogs .

Properties

Molecular Formula

C16H19F2NO5

Molecular Weight

343.32 g/mol

IUPAC Name

methyl 4-(2,4-difluorophenyl)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxobutanoate

InChI

InChI=1S/C16H19F2NO5/c1-16(2,3)24-15(22)19-14(12(20)8-13(21)23-4)10-6-5-9(17)7-11(10)18/h5-7,14H,8H2,1-4H3,(H,19,22)

InChI Key

MSUKFLZKGPWROK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(C1=C(C=C(C=C1)F)F)C(=O)CC(=O)OC

Origin of Product

United States

Comparison with Similar Compounds

Key Differentiators and Implications

The target compound’s combination of Boc protection, difluorophenyl substitution, and methyl ester renders it uniquely suited for:

  • Pharmaceutical Intermediates : Stability during synthesis and optimized binding in drug candidates.
  • Prodrug Design : Controlled hydrolysis via methyl ester cleavage.
  • Stereochemical Studies: Unlike chiral analogs like (S)-Methyl 4-amino-2-((tert-butoxycarbonyl)amino)-4-oxobutanoate (), the target compound’s planar 3-oxo group simplifies synthetic routes .

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